molecular formula C23H17BrN6O2S B12861119 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide CAS No. 477329-29-6

4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide

Cat. No.: B12861119
CAS No.: 477329-29-6
M. Wt: 521.4 g/mol
InChI Key: OCKIYVQSRHZEQE-SDNWHVSQSA-N
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Description

4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the acrylamido linkage.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of Acrylamido Linkage: This step involves the reaction of the intermediate compound with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazole rings.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide involves its interaction with specific molecular targets. The bromophenyl and pyridinyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole: Similar structure but lacks the acrylamido and benzamide groups.

    4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol: Similar structure but has a thiol group instead of the acrylamido linkage.

Uniqueness

The uniqueness of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the acrylamido and benzamide groups provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

477329-29-6

Molecular Formula

C23H17BrN6O2S

Molecular Weight

521.4 g/mol

IUPAC Name

4-[[(E)-3-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C23H17BrN6O2S/c24-17-3-7-19(8-4-17)30-22(16-9-12-26-13-10-16)28-29-23(30)33-14-11-20(31)27-18-5-1-15(2-6-18)21(25)32/h1-14H,(H2,25,32)(H,27,31)/b14-11+

InChI Key

OCKIYVQSRHZEQE-SDNWHVSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)/C=C/SC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C=CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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